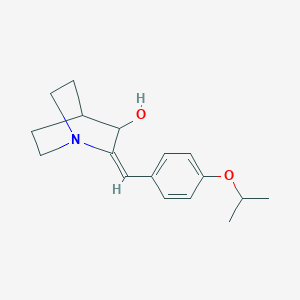

2-(4-isopropoxybenzylidene)quinuclidin-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 2-(4-isopropoxybenzylidene)quinuclidin-3-ol involves complex chemical processes. A related compound, 3-substituted quinuclidines with a hydroxy group, was synthesized through the reduction of benzoyl and benzoylmethylquinuclidines and their oximes, indicating a potential pathway for the synthesis of related compounds (Vorob'eva et al., 1983). Additionally, the preparation of (+)-3-Quinuclidinol, a related compound, involves the separation into optical isomers and isolation of specific enantiomers, suggesting similar approaches could be applicable (Kalir et al., 1971).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its geometric isomers. Studies on similar compounds, such as 2-(2-phenylbenzylidene)-3 quinuclidinone, reveal trans and cis conformations around the double bond and deformations in the geometric and conformational parameters due to intramolecular strains and non-bonded interactions (Santini et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of this compound are complex. Optical isomers of similar compounds show varied biological potencies and suggest the importance of absolute configurations in their chemical reactions (Gao et al., 1990). The synthesis of stereoisomers further illustrates the diverse chemical reactions possible with these compounds (Lygo et al., 1997).

Physical Properties Analysis

The physical properties of this compound are closely tied to its molecular structure. Studies on similar compounds show that crystal structures and conformational analyses provide insights into their physical properties, including densities and crystallographic data (Santini et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound can be inferred from studies on related compounds. For instance, the synthesis of nucleosides shows the reactivity of similar compounds in forming new chemical bonds (Kamaike et al., 1986). Additionally, studies on the stereochemistry and structure-activity relationships of cholinolytic compounds reveal the nuanced interactions at the molecular level (Johansson et al., 1998).

Scientific Research Applications

Chiral Synthesis and Catalysis

One significant area of application is the preparation of chiral quinuclidine derivatives for use as intermediates in synthesizing physiologically or pharmacologically active compounds. For instance, a study by Primožič et al. (2011) explored a biocatalytic method for producing chiral quinuclidin-3-ols, demonstrating the potential of these compounds in synthesizing optically active intermediates with high yields and enantiopurity using various N-benzyl protected groups and butyrylcholinesterase as a biocatalyst (Primožič, Bolant, Ramić, & Tomić, 2011).

Molecular Recognition and Supramolecular Chemistry

Quinuclidine derivatives have also been applied in molecular recognition, as highlighted by Khanvilkar and Bedekar (2018), who used optically pure quinuclidine derivatives for molecular recognition of enantiomers of acids through NMR or fluorescence spectroscopy. This approach enables the efficient discrimination of isomers and quantitative determination for practical applications, showcasing the utility of quinuclidine derivatives in supramolecular chemistry (Khanvilkar & Bedekar, 2018).

Antioxidative and Antimicrobial Agents

Another study by Odžak et al. (2017) synthesized novel ammonium salts containing the quinuclidine moiety to evaluate their antioxidative, antibacterial, and antifungal potential. The research found that some quinuclidinium compounds displayed comparable or even better antibacterial and antifungal activity than reference drugs, indicating the potential of quinuclidine derivatives in developing new antimicrobial agents (Odžak, Šprung, Soldo, Skočibušić, Gudelj, Muić, & Primožič, 2017).

Synthesis of Complex Molecules

Furthermore, the versatility of quinuclidine derivatives in synthesizing complex molecules is demonstrated in a study by Aiello et al. (2000), which focused on synthesizing and characterizing mononuclear palladium(II) complexes. These complexes, involving quinuclidine derivatives, show potential applications in preparing nonlinear optical materials due to their unique spectroscopic properties (Aiello, Crispini, Ghedini, Deda, & Barigelletti, 2000).

Safety and Hazards

properties

IUPAC Name |

(2E)-2-[(4-propan-2-yloxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c1-12(2)20-15-5-3-13(4-6-15)11-16-17(19)14-7-9-18(16)10-8-14/h3-6,11-12,14,17,19H,7-10H2,1-2H3/b16-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEBHZYOXTUQCH-LFIBNONCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C=C2C(C3CCN2CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)/C=C/2\C(C3CCN2CC3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5501726.png)

![4-{2-oxo-2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}-2-piperazinone](/img/structure/B5501735.png)

![methyl 6-{[2-methyl-4-(2-methylphenyl)piperazin-1-yl]methyl}pyridine-2-carboxylate](/img/structure/B5501738.png)

![2,6-dimethyl-4-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5501746.png)

![1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5501771.png)

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-bromobenzamide](/img/structure/B5501775.png)

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501793.png)

![(1-methyl-1H-imidazol-2-yl)[1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinyl]methanol](/img/structure/B5501794.png)

![2-[(pentylamino)sulfonyl]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5501799.png)

![3-{[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-indazole](/img/structure/B5501805.png)

![3-methyl-7-{3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5501823.png)

![3-benzyl-6-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5501830.png)